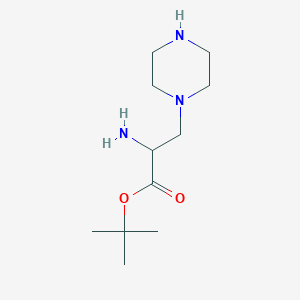![molecular formula C8H7ClN4O B12446233 (6-Chlorobenzo[d]oxazol-2-yl)guanidine CAS No. 98554-01-9](/img/structure/B12446233.png)
(6-Chlorobenzo[d]oxazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chlorobenzo[d]oxazol-2-yl)guanidine is a chemical compound with the molecular formula C8H6ClN3O It is known for its unique structure, which includes a chlorinated benzoxazole ring fused with a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine typically involves the reaction of 6-chlorobenzo[d]oxazole with guanidine under specific conditions. The process may include:
Starting Materials: 6-chlorobenzo[d]oxazole and guanidine.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, with heating to facilitate the reaction.
Catalysts: In some cases, catalysts like acids or bases may be used to enhance the reaction rate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(6-Chlorobenzo[d]oxazol-2-yl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
(6-Chlorobenzo[d]oxazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chlorobenzo[d]oxazol-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(6-Bromobenzo[d]oxazol-2-yl)guanidine: Similar structure with a bromine atom instead of chlorine.
(6-Fluorobenzo[d]oxazol-2-yl)guanidine: Similar structure with a fluorine atom instead of chlorine.
(6-Methylbenzo[d]oxazol-2-yl)guanidine: Similar structure with a methyl group instead of chlorine.
Uniqueness
(6-Chlorobenzo[d]oxazol-2-yl)guanidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The specific electronic and steric effects of the chlorine atom can lead to distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
98554-01-9 |
|---|---|
Molecular Formula |
C8H7ClN4O |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(6-chloro-1,3-benzoxazol-2-yl)guanidine |
InChI |
InChI=1S/C8H7ClN4O/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) |
InChI Key |
JKWBBBHWLUOBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)
![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
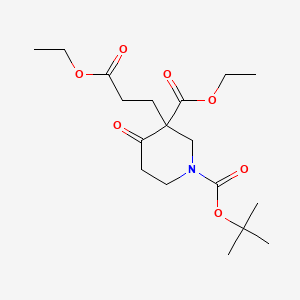
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)

![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
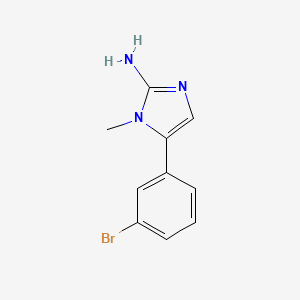
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
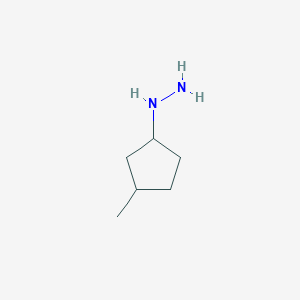
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
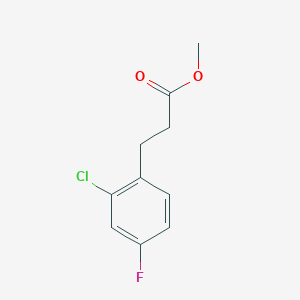
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
